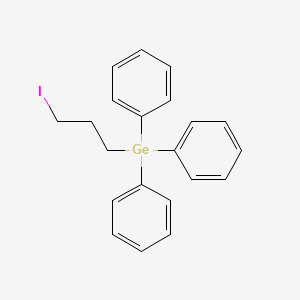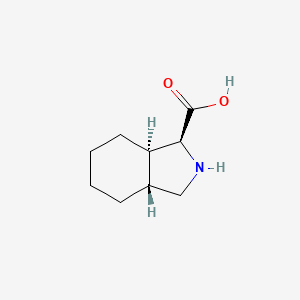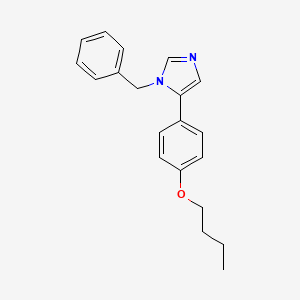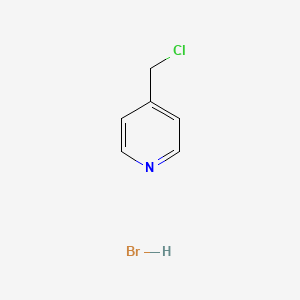
3,3'-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline is an organosilicon compound that features a unique structure with two aniline groups attached to a central disiloxane core
Vorbereitungsmethoden
The synthesis of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline typically involves the reaction of 1,1,3,3-tetramethoxydisiloxane with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the Si-N bond. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane-based products with different oxidation states.
Reduction: It can be reduced to form simpler siloxane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, often catalyzed by transition metals.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution and hydrosilylation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new insights in biochemistry.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism by which 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline exerts its effects depends on the specific application. In hydrosilylation reactions, the compound acts as a hydride donor, facilitated by the presence of a catalyst. The molecular targets and pathways involved include the activation of silicon-hydrogen bonds and their subsequent addition to unsaturated substrates.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline include:
1,1,3,3-Tetramethyldisiloxane: Used as a reducing agent and in hydrosilylation reactions.
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Utilized in the production of silicone polymers and resins.
Octamethylcyclotetrasiloxane: A precursor for silicone elastomers and fluids.
The uniqueness of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline lies in its dual aniline groups, which provide additional functionalization possibilities and reactivity compared to simpler disiloxane compounds.
Eigenschaften
CAS-Nummer |
681248-96-4 |
|---|---|
Molekularformel |
C16H24N2O5Si2 |
Molekulargewicht |
380.54 g/mol |
IUPAC-Name |
3-[[(3-aminophenyl)-dimethoxysilyl]oxy-dimethoxysilyl]aniline |
InChI |
InChI=1S/C16H24N2O5Si2/c1-19-24(20-2,15-9-5-7-13(17)11-15)23-25(21-3,22-4)16-10-6-8-14(18)12-16/h5-12H,17-18H2,1-4H3 |
InChI-Schlüssel |
BUMCLKYXBNJELL-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C1=CC=CC(=C1)N)(OC)O[Si](C2=CC=CC(=C2)N)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)
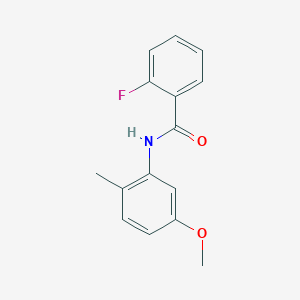
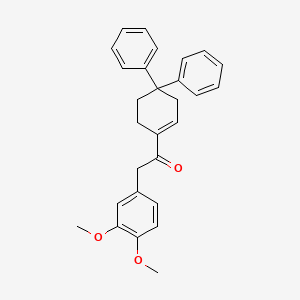
![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)


